Cas no 1781821-33-7 (4-(4-methoxyphenoxy)-4-methylpiperidine)

4-(4-methoxyphenoxy)-4-methylpiperidine 化学的及び物理的性質
名前と識別子
-
- 4-(4-methoxyphenoxy)-4-methylpiperidine
- EN300-1836886
- 1781821-33-7
-
- インチ: 1S/C13H19NO2/c1-13(7-9-14-10-8-13)16-12-5-3-11(15-2)4-6-12/h3-6,14H,7-10H2,1-2H3
- InChIKey: DTQXFCPSVJNSNY-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(=CC=1)OC)C1(C)CCNCC1
計算された属性
- せいみつぶんしりょう: 221.141578849g/mol
- どういたいしつりょう: 221.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 30.5Ų
4-(4-methoxyphenoxy)-4-methylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1836886-5.0g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 5g |
$2981.0 | 2023-06-01 | ||
Enamine | EN300-1836886-0.25g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 0.25g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1836886-10g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 10g |
$4421.0 | 2023-09-19 | ||
Enamine | EN300-1836886-5g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 5g |
$2981.0 | 2023-09-19 | ||
Enamine | EN300-1836886-0.05g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1836886-0.1g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 0.1g |
$904.0 | 2023-09-19 | ||
Enamine | EN300-1836886-0.5g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 0.5g |
$987.0 | 2023-09-19 | ||
Enamine | EN300-1836886-1g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 1g |
$1029.0 | 2023-09-19 | ||
Enamine | EN300-1836886-10.0g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 10g |
$4421.0 | 2023-06-01 | ||
Enamine | EN300-1836886-2.5g |
4-(4-methoxyphenoxy)-4-methylpiperidine |
1781821-33-7 | 2.5g |
$2014.0 | 2023-09-19 |
4-(4-methoxyphenoxy)-4-methylpiperidine 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
4-(4-methoxyphenoxy)-4-methylpiperidineに関する追加情報
Comprehensive Overview of 4-(4-Methoxyphenoxy)-4-methylpiperidine (CAS No. 1781821-33-7): Properties, Applications, and Industry Insights
4-(4-Methoxyphenoxy)-4-methylpiperidine (CAS No. 1781821-33-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This piperidine derivative, characterized by a methoxyphenoxy substituent, exhibits versatile reactivity, making it a valuable intermediate in synthetic chemistry. Recent studies highlight its potential in modulating biological activity, particularly in targeting central nervous system (CNS) pathways, aligning with the growing demand for neuroactive compounds in drug discovery.
The compound's methylpiperidine core contributes to its lipophilicity, a critical factor in bioavailability optimization—a key focus area in modern AI-driven drug design. Researchers are increasingly exploring its structure-activity relationships (SAR) through computational modeling, addressing frequent search queries like "how to improve blood-brain barrier penetration" and "scaffold hopping strategies." Its 4-methoxyphenoxy moiety also shows promise in crop protection formulations, coinciding with the agricultural industry's search for eco-friendly pesticide alternatives.
From a synthetic perspective, 1781821-33-7 demonstrates remarkable stability under various conditions, as evidenced by thermal analysis data frequently requested in patent applications. The compound's crystalline properties have become a point of interest for formulation scientists, particularly regarding polymorph control—a trending topic in pharmaceutical manufacturing forums. Analytical methods for its quantification, such as HPLC-MS protocols, are now being documented in response to laboratory technicians' search patterns for "validated analytical methods for piperidine derivatives."
Market intelligence reveals growing procurement of 4-(4-methoxyphenoxy)-4-methylpiperidine by contract research organizations (CROs), reflecting its utility in high-throughput screening libraries. The compound's logP value and hydrogen bonding capacity frequently appear in QSAR studies, addressing common researcher questions about "predicting metabolic stability." Furthermore, its compatibility with green chemistry principles—another high-search-volume topic—has been demonstrated in recent solvent optimization studies.
Quality control specifications for CAS 1781821-33-7 now include rigorous chiral purity assessments, responding to industry demands for enantioselective synthesis standards. The compound's spectral data (including 1H-NMR and 13C-NMR fingerprints) are increasingly documented in open-access databases, facilitating structure verification—a frequent pain point for synthetic chemists. These developments align with the broader movement toward research reproducibility, a hot-button issue in academic and industrial circles.
Emerging applications of this piperidine derivative extend to material science, where its thermal degradation profile makes it suitable for polymer stabilization studies. This multidisciplinary relevance explains the compound's appearance in cross-disciplinary search queries like "heterocyclic compounds for advanced materials." Safety assessments confirm its compatibility with standard laboratory handling protocols, though proper personal protective equipment (PPE) remains essential—a detail often searched by new laboratory personnel.
The synthesis scale-up of 4-(4-methoxyphenoxy)-4-methylpiperidine has been optimized through continuous flow chemistry approaches, addressing frequent manufacturing queries about "batch vs. flow synthesis." Its cost-effective production has positioned it as a viable alternative to more complex nitrogen-containing heterocycles in certain applications. Recent process chemistry publications detail its preparation from commodity chemicals, lowering barriers to adoption for generic pharmaceutical developers.
In regulatory contexts, 1781821-33-7 has been reviewed for REACH compliance, with its ecotoxicological profile becoming a reference point for similar compounds. The generation of comprehensive safety data sheets (SDS) for this material responds to the increasing search volume for "regulatory-ready chemical documentation." Its inclusion in several precompetitive research consortia underscores its importance as a benchmark compound in medicinal chemistry.
Future research directions for this compound likely involve structure-based drug design applications, particularly in GPCR-targeted therapies—a trending topic in precision medicine discussions. The compound's patent landscape shows increasing activity, with innovators seeking protection for novel salt forms and co-crystals. These developments position 4-(4-methoxyphenoxy)-4-methylpiperidine as a compound of enduring interest across multiple scientific disciplines.
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